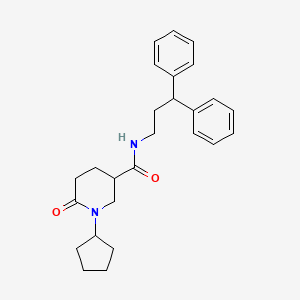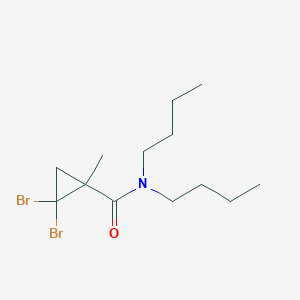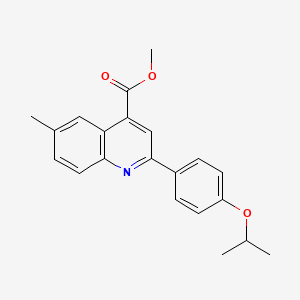
1-cyclopentyl-N-(3,3-diphenylpropyl)-6-oxo-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclopentyl-N-(3,3-diphenylpropyl)-6-oxo-3-piperidinecarboxamide, also known as CPP-109, is a synthetic compound that belongs to the class of molecules known as piperidinecarboxamides. CPP-109 is a potent and selective inhibitor of the enzyme histone deacetylase 2 (HDAC2), which plays a crucial role in the regulation of gene expression. The inhibition of HDAC2 by CPP-109 has been shown to have a number of potential applications in scientific research, including the study of neurological disorders, cancer, and other diseases.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-N-(3,3-diphenylpropyl)-6-oxo-3-piperidinecarboxamide involves the inhibition of the enzyme HDAC2. HDAC2 is responsible for the removal of acetyl groups from histone proteins, which can lead to a tightening of chromatin structure and a decrease in gene expression. The inhibition of HDAC2 by this compound leads to an increase in the acetylation of histone proteins, which can lead to a relaxation of chromatin structure and an increase in gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on a number of factors, including the dose, duration of treatment, and the specific cell types or tissues being studied. Studies have shown that the inhibition of HDAC2 by this compound can lead to changes in the expression of a number of genes that are involved in a wide range of cellular processes, including cell growth and division, apoptosis, and DNA repair.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-cyclopentyl-N-(3,3-diphenylpropyl)-6-oxo-3-piperidinecarboxamide for lab experiments is its high selectivity for HDAC2. This allows researchers to specifically target the inhibition of HDAC2 without affecting other HDAC isoforms or other enzymes. However, one limitation of this compound is its relatively low potency, which may require higher doses or longer treatment times to achieve the desired effects.
Future Directions
There are a number of potential future directions for research involving 1-cyclopentyl-N-(3,3-diphenylpropyl)-6-oxo-3-piperidinecarboxamide. One area of interest is the development of more potent and selective inhibitors of HDAC2 that can be used for therapeutic applications. Another area of research involves the identification of specific genes or pathways that are regulated by HDAC2 inhibition, which could lead to the development of new treatments for a variety of diseases. Finally, studies are needed to investigate the long-term effects of HDAC2 inhibition by this compound, particularly in terms of potential side effects or toxicities.
Synthesis Methods
1-cyclopentyl-N-(3,3-diphenylpropyl)-6-oxo-3-piperidinecarboxamide can be synthesized using a number of different methods, including the reaction of 1-cyclopentylpiperidine-4-carboxylic acid with 3,3-diphenylpropylamine in the presence of a coupling reagent such as EDCI or DCC. The resulting intermediate is then treated with oxalyl chloride and then with 2-amino-5-methylthiazole to yield the final product, this compound.
Scientific Research Applications
1-cyclopentyl-N-(3,3-diphenylpropyl)-6-oxo-3-piperidinecarboxamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound in the treatment of neurological disorders such as addiction, depression, and anxiety. Studies have shown that the inhibition of HDAC2 by this compound can lead to an increase in the expression of certain genes that are involved in the regulation of mood and behavior.
Another area of research involves the use of this compound in the treatment of cancer. Studies have shown that the inhibition of HDAC2 by this compound can lead to an increase in the expression of certain genes that are involved in the regulation of cell growth and division. This has led to the development of this compound as a potential anti-cancer agent.
properties
IUPAC Name |
1-cyclopentyl-N-(3,3-diphenylpropyl)-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O2/c29-25-16-15-22(19-28(25)23-13-7-8-14-23)26(30)27-18-17-24(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-6,9-12,22-24H,7-8,13-19H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDZTPIETIXVKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(CCC2=O)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethoxyphenyl)-3-[1-(tetrahydro-2H-pyran-4-yl)-3-piperidinyl]propanamide](/img/structure/B6076991.png)


![7-(cyclobutylmethyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6077008.png)
![2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide](/img/structure/B6077015.png)
![2-(4-chlorophenyl)-N,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6077027.png)
![1-[(3-acetyl-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid](/img/structure/B6077035.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-2-piperidinecarboxamide](/img/structure/B6077038.png)
![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(methylthio)benzamide](/img/structure/B6077055.png)
![5-{[(4-chlorophenyl)amino]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6077067.png)
![2-ethoxyethyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B6077072.png)

![2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfinyl}-N'-(4-hydroxy-3-methoxybenzylidene)acetohydrazide](/img/structure/B6077081.png)
![2-[4-(2-chloro-4,5-dimethoxybenzyl)-1-cyclopentyl-2-piperazinyl]ethanol](/img/structure/B6077089.png)